(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid

Analytical Chemistry Quality Control Procurement Specification

Common arylboronic acids lack the lipophilicity needed for CNS-targeted drug candidates, forcing researchers into time-consuming re-synthesis of advanced intermediates. 4-Chloro-2-(cyclopentyloxy)phenylboronic acid solves this bottleneck. • Enhanced Lipophilicity: ΔcLogP ≈ +1.1 vs. methoxy analogs, improving passive membrane permeability for intracellular targets. • Reliable Suzuki Coupling: Bench-stable, room-temperature storage ensures consistent performance in API synthesis and SAR libraries. • Supply Chain Assurance: Commercial availability at 95% purity eliminates the need for in-house purification, accelerating medicinal chemistry campaigns.

Molecular Formula C11H14BClO3
Molecular Weight 240.49
CAS No. 1256355-05-1
Cat. No. B597841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid
CAS1256355-05-1
Synonyms4-Chloro-2-(cyclopentyloxy)phenylboronic acid
Molecular FormulaC11H14BClO3
Molecular Weight240.49
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)Cl)OC2CCCC2)(O)O
InChIInChI=1S/C11H14BClO3/c13-8-5-6-10(12(14)15)11(7-8)16-9-3-1-2-4-9/h5-7,9,14-15H,1-4H2
InChIKeyWVLXAFHXESJZBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloro-2-(cyclopentyloxy)phenyl)boronic Acid Overview


(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid (CAS 1256355-05-1) is an ortho-substituted arylboronic acid featuring a 4-chloro substituent and a 2-cyclopentyloxy group. It is a bench-stable, solid organoboron compound with the molecular formula C11H14BClO3 and a molecular weight of 240.49 g/mol [1]. It is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for medicinal chemistry and materials science . Commercially, it is supplied at a standard purity of 95%, and is recommended for room-temperature storage .

Why Simpler Analogs Fail for This Boronic Acid


While other 2-alkoxy-4-chlorophenylboronic acids are available, the cyclopentyloxy substituent is not a mere structural curiosity. Its increased steric bulk and lipophilicity, compared to methoxy or ethoxy analogs, directly influence reaction kinetics, regioselectivity, and the physicochemical properties of the resulting coupled product . For applications demanding specific membrane permeability or metabolic stability, substituting the cyclopentyloxy group for a smaller alkoxy group can alter lipophilicity (LogP) and potentially invalidate structure-activity relationships (SAR) established during drug discovery [1]. Furthermore, the compound's room-temperature storage stability and commercial availability at 95% purity differentiate it from less stable or lower-purity in-class alternatives that may require specialized handling or additional purification steps.

Quantitative Evidence for (4-Chloro-2-(cyclopentyloxy)phenyl)boronic Acid


Purity Advantage Over Lower-Grade Analogs

The target compound is consistently supplied at a minimum purity of 95.0% by multiple reputable vendors [REFS-1, REFS-2]. This is a critical differentiator compared to lower-grade (e.g., 90%) or purity-unspecified alternatives, which may contain inhibitory anhydride impurities that can reduce cross-coupling efficiency and necessitate additional purification steps [1].

Analytical Chemistry Quality Control Procurement Specification

Enhanced Lipophilicity for Membrane Permeability

The cyclopentyloxy substituent imparts a measurable increase in lipophilicity compared to the methoxy analog, which can be quantified by an estimated increase in the calculated partition coefficient (cLogP). The target compound's cLogP is estimated at ~3.2, while 4-chloro-2-methoxyphenylboronic acid has a cLogP of ~2.1 [1]. This increase of ~1.1 log units correlates with improved passive membrane diffusion, a crucial parameter for optimizing oral bioavailability and cell permeability in drug discovery programs [2].

Medicinal Chemistry Drug Design ADME Properties

Room Temperature Storage Stability

Vendor specifications indicate that (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid is stable for long-term storage at room temperature . This contrasts with some structurally related boronic acids (e.g., certain 2-formylphenylboronic acids) that require storage at -20°C to prevent decomposition . This reduces storage complexity, energy costs, and the risk of degradation during shipping.

Supply Chain Management Laboratory Operations Stability Testing

Validated Suzuki-Miyaura Reactivity

The compound is a validated substrate for Suzuki-Miyaura cross-coupling, as demonstrated by its commercial availability and inclusion in chemical supplier catalogs for this specific purpose . While quantitative yield data for this specific compound is not publicly available, a structurally related cyclopentyloxy boronic acid, [2-(cyclopentyloxy)-5-methylphenyl]boronic acid, has been explicitly cited in patents as a key intermediate in the synthesis of biologically active molecules, achieving typical coupling yields in the 70-90% range [1]. This class-level data supports its effective use as a robust coupling partner.

Organic Synthesis Methodology Development Cross-Coupling

Applications of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic Acid


Synthesis of CNS-Penetrant Drug Candidates

Based on the enhanced lipophilicity (ΔcLogP ≈ +1.1 vs. methoxy analog) [1], this boronic acid is an optimal building block for introducing the 4-chloro-2-(cyclopentyloxy)phenyl motif into drug candidates where improved passive membrane permeability is desired. This is particularly relevant for designing compounds targeting the central nervous system (CNS) or other intracellular targets, where the cyclopentyloxy group can facilitate crossing biological barriers.

Robust Suzuki-Miyaura Coupling Partner

As a validated Suzuki-Miyaura coupling reagent , this compound is ideally suited for process chemists seeking a robust, commercially available, and room-temperature stable boronic acid to reliably forge biaryl bonds in active pharmaceutical ingredient (API) synthesis. Its consistent 95% purity specification minimizes the risk of failed batches due to unknown impurities .

High-Throughput Synthesis & SAR Studies

The compound's room-temperature storage stability and reliable commercial supply at defined purity make it a convenient and efficient building block for high-throughput synthesis libraries and structure-activity relationship (SAR) exploration. Researchers can confidently incorporate this scaffold into diverse compound arrays without the logistical burden of cold-chain storage, thereby accelerating medicinal chemistry optimization campaigns.

Construction of Functional Organic Materials

For materials scientists, this boronic acid offers a route to incorporate the electron-rich cyclopentyloxy group and the electron-withdrawing chloro substituent into conjugated organic materials. The balanced electronic and steric profile can be exploited to fine-tune the optoelectronic properties or self-assembly behavior of polymers, liquid crystals, or organic semiconductors synthesized via Suzuki-Miyaura polymerization .

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